2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
Beschreibung
Systematic International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism
The systematic International Union of Pure and Applied Chemistry nomenclature of 2-[(tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid follows established principles for complex heterocyclic systems containing multiple functional groups and heteroatoms. The name reflects the spirocyclic nature of the compound, with the spiro[3.5]nonane designation indicating a bicyclic system where two rings share a single carbon atom, specifically a three-membered ring fused to a five-membered ring within an overall nine-carbon framework. The systematic name incorporates positional numbering that begins from the spiro center and proceeds through the ring system according to International Union of Pure and Applied Chemistry conventions for heterocycles.
Constitutional isomerism presents significant complexity in spirocyclic systems due to the multiple possible arrangements of functional groups and heteroatoms within the rigid framework. Constitutional isomers are organic compounds that share the same molecular formula but differ in their structural connectivity, fundamentally affecting their chemical and physical properties. In the case of this compound, potential constitutional isomers could arise from different positions of the oxygen and nitrogen heteroatoms within the spirocyclic framework, alternative locations of the carboxylic acid and tert-butoxycarbonyl functional groups, or variations in the ring connectivity patterns.
The identification of constitutional isomers requires careful analysis of the molecular connectivity, as compounds with identical molecular formulas can exhibit vastly different chemical behaviors depending on their structural arrangements. For spirocyclic compounds containing both nitrogen and oxygen heteroatoms, the positional isomerism becomes particularly complex due to the multiple possible arrangements of these heteroatoms within the ring system. The systematic nomenclature must precisely specify the location of each functional group and heteroatom to distinguish between constitutional isomers and ensure unambiguous identification of the target compound.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-13(9(14)10(15)16)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOBBGRZUFFURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955492-38-2 | |
| Record name | 2-[(tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid typically involves the reaction of a suitable spirocyclic precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Boc Deprotection
The Boc group serves as a transient amine protector, removable under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic cleavage of Boc group | Trifluoroacetic acid (TFA) or HCl/dioxane | Formation of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (free amine) |
Mechanistic Insight
Protonation of the Boc carbonyl oxygen under acidic conditions facilitates cleavage, releasing CO₂ and tert-butanol. The resulting amine can participate in nucleophilic substitutions or acylation.
Esterification
The carboxylic acid undergoes esterification with alcohols, forming esters under catalytic acidic conditions.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Ester formation | H₂SO₄ or HCl, reflux with R-OH | Production of 2-[(tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylate ester |
Structural Influence
The spirocyclic framework may sterically hinder bulkier alcohols, favoring reactions with smaller alcohols like methanol .
Amidation
The carboxylic acid reacts with amines via coupling agents, forming amides essential for peptide-like derivatives.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Amide bond formation | EDC/HOBt or DCC, DMF | Synthesis of 2-[(tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxamide |
Key Considerations
Coupling efficiency depends on the amine’s nucleophilicity and steric accessibility of the carboxylic acid.
Salt Formation
The carboxylic acid forms water-soluble salts with inorganic bases, enhancing bioavailability.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Neutralization with base | NaOH or KOH in aqueous solution | Sodium or potassium carboxylate salt |
Spirocyclic Ring Reactivity
The spiro[3.5]nonane system exhibits strain-dependent reactivity, though explicit ring-opening reactions are not documented. Computational studies suggest potential for acid-catalyzed rearrangements due to oxygen’s electron-withdrawing effects .
Comparative Reactivity of Analogues
The Boc group and spirocyclic structure differentiate this compound from similar derivatives:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2-azaspiro[3.5]nonane-7-carboxylic acid | No Boc group | Amine readily reacts without deprotection |
| 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Boc-deprotected form | Higher amine reactivity in acylation |
Structural and Mechanistic Data
Wissenschaftliche Forschungsanwendungen
Drug Design and Development
The compound has been identified as a bioisoster of pipecolic acid, making it a valuable candidate for enhancing the pharmacological properties of existing drugs. For instance, incorporating 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid into the structure of local anesthetics like Bupivacaine has shown promising results:
- Enhanced Activity : The modified analogs exhibited comparable anesthetic effects with improved duration of action.
- Reduced Toxicity : The toxicity profile of these analogs was significantly lower than that of traditional compounds, indicating a safer therapeutic option.
- Increased Solubility : Modifications led to better water solubility, which is crucial for drug formulation .
Applications in Pharmaceuticals
The applications of this compound can be categorized into several key areas:
- Local Anesthetics : As mentioned, its incorporation into anesthetic formulations has resulted in compounds with enhanced efficacy and safety profiles.
- Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Drugs : The spirocyclic structure may contribute to anti-inflammatory activity, as seen in some derivatives tested in vitro.
- Central Nervous System Agents : Given its structural similarity to known CNS-active compounds, further exploration could lead to new treatments for neurological disorders.
Case Study 1: Modification of Bupivacaine
A notable study focused on modifying Bupivacaine by replacing its piperidine fragment with the spirocyclic amino acid derived from this compound. The results indicated:
| Property | Original Bupivacaine | Modified Analog |
|---|---|---|
| Duration of Action | Standard | Enhanced |
| Toxicity | High | 5x Lower |
| Water Solubility | Low | Increased |
This modification not only retained the anesthetic properties but also improved the safety and solubility characteristics.
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial potential of derivatives synthesized from this compound. The derivatives were tested against various bacterial strains, showing significant inhibition zones compared to control compounds.
Wirkmechanismus
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differentiating features:
Bioisosteric Potential and Drug Design
- Target Compound : Mimics pipecolic acid’s conformation, enabling protease inhibition (e.g., HCV NS3/4A protease) .
- Analog 2 : The free amine allows direct incorporation into peptides but lacks the Boc group’s stability during synthesis .
- Analog 3 : Fmoc protection enhances SPPS compatibility but introduces steric bulk, reducing binding affinity in certain targets .
Biologische Aktivität
2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C13H21NO5, and it has garnered attention for its potential biological activity, particularly in medicinal chemistry and organic synthesis.
Molecular Structure
The compound features a spirocyclic framework that contributes to its stability and reactivity. The Boc group serves as a protective moiety for amines, allowing for selective reactions in synthetic processes.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 271.31 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound primarily stems from its ability to act as a building block in the synthesis of biologically active molecules. Upon deprotection of the Boc group, the free amine can engage with various biological targets, potentially leading to therapeutic effects.
Research Findings
Recent studies have explored the compound's applications in drug development, particularly targeting neurological and inflammatory diseases. The following points summarize key findings:
- Pharmacological Potential : The compound has been investigated as an intermediate in synthesizing drug candidates aimed at treating conditions such as neurodegenerative disorders.
- Inhibition Studies : Preliminary assays indicate that derivatives of this compound may exhibit inhibitory effects on specific biological pathways, although detailed mechanisms remain under investigation.
- Biocompatibility : Research suggests that the compound's structural features contribute to favorable biocompatibility profiles, making it a candidate for further pharmacological exploration.
Case Studies
Several case studies have highlighted the potential of this compound in various applications:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against several bacterial strains, suggesting its utility in developing new antibiotics.
- Neuroprotective Effects : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress, proposing a mechanism for potential neuroprotective applications.
Related Compounds
A comparative analysis with structurally related compounds provides insight into the unique properties of this compound:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-[(Tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane | Spirocyclic | Antimicrobial |
| 2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane | Spirocyclic | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, and what intermediates are critical for its assembly?
- Methodological Answer : The compound can be synthesized via spirocyclic ring formation using tert-butoxycarbonyl (Boc) protection strategies. Key intermediates include tert-butyl carboxylate derivatives (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate, CAS 2306275-77-2), which are structurally analogous and require Boc-group introduction during cyclization . Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to prevent premature deprotection.
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm spirocyclic geometry and Boc-group presence.
- HPLC-MS : Employ reverse-phase HPLC with mass spectrometry to assess purity and detect degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
- FT-IR : Monitor carbonyl stretches (e.g., ~1700 cm for Boc group) to verify functional group stability .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The compound is stable at -20°C in inert atmospheres but may degrade under prolonged exposure to moisture or light, releasing CO and NO via decomposition . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish shelf-life .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Work in fume hoods to avoid inhalation of fine particulates (H335) .
- Spill Management : Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns) for this spirocyclic compound?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Map through-space and through-bond couplings to confirm spiro connectivity and rule out conformational isomers .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What strategies minimize by-product formation during Boc-group deprotection in spirocyclic systems?
- Methodological Answer :
- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for controlled deprotection; avoid HCl to prevent carbamate side products .
- Scavenger Addition : Add triisopropylsilane (TIPS) to quench tert-butyl cations, reducing alkylation by-products .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the Boc carbonyl may act as an electrophile in SN2 reactions .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to predict aggregation behavior and solubility limitations .
Q. What methodologies assess the compound’s environmental impact when ecological toxicity data are unavailable?
- Methodological Answer :
- QSAR Models : Use quantitative structure-activity relationship tools (e.g., ECOSAR) to estimate acute toxicity to aquatic organisms based on logP and functional groups .
- Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl carboxylates) to infer biodegradation pathways .
Q. How should discrepancies in hazard classifications (e.g., H302 vs. “no known hazard” in SDS) be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
